tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate

Medicinal Chemistry Nucleophilic Substitution Leaving Group Ability

tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1513034-86-0) is a N-Boc-protected, bromomethyl-functionalized tetrahydroisoxazolo[4,5-c]pyridine. The fused isoxazolo[4,5-c]pyridine scaffold appears in patented kinase inhibitors, Hsp90 inhibitors, and GABA-A α5 receptor ligands, while the bromomethyl handle provides a versatile electrophilic center for diversification.

Molecular Formula C12H17BrN2O3
Molecular Weight 317.18 g/mol
Cat. No. B13062347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate
Molecular FormulaC12H17BrN2O3
Molecular Weight317.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C(=NO2)CBr
InChIInChI=1S/C12H17BrN2O3/c1-12(2,3)17-11(16)15-5-4-10-8(7-15)9(6-13)14-18-10/h4-7H2,1-3H3
InChIKeyZZMYBWVVIYBWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate – Core Heterocyclic Building Block for Focused Library Synthesis


tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1513034-86-0) is a N-Boc-protected, bromomethyl-functionalized tetrahydroisoxazolo[4,5-c]pyridine . The fused isoxazolo[4,5-c]pyridine scaffold appears in patented kinase inhibitors, Hsp90 inhibitors, and GABA-A α5 receptor ligands, while the bromomethyl handle provides a versatile electrophilic center for diversification. Because the N-Boc group enables orthogonal deprotection and the bromomethyl group is a far superior leaving group compared to the –OH or –NH₂ groups present in close analogs, this compound occupies a unique synthetic niche for medicinal chemistry and chemical biology campaigns that require an SPR-friendly, ready-to-diversify core.

Why Generic Substitution Fails for tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate


The closest commercial analogs—tert-butyl 3-(hydroxymethyl)-, 3-(aminomethyl)-, and 3-((methylamino)methyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate—differ only by one atom (O, N, or N‑Me) at the 3‑position . However, the hydroxyl and amino groups are poor leaving groups, requiring pre-activation (e.g., tosylation, mesylation) for nucleophilic displacement. The bromomethyl analogue needs no pre-activation: bromide is a 10⁴–10⁶‑fold better leaving group than hydroxide/amine [1]. Consequently, generic substitution with the hydroxy or amino analog introduces an extra synthetic step, lowers atom economy, and may compromise reproducibility in multi‑step library synthesis. The bromomethyl compound is irreplaceable when direct, high‑yielding alkylation is required.

Quantitative Differentiation Evidence for tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate Against Its Closest Analogs


Electrophilic Reactivity: Bromide Leaves Without Pre-Activation, Unlike Hydroxyl/Amino Analogs

The bromomethyl group of the target compound acts as an electrophilic center in SN2 reactions without requiring pre-activation. In contrast, the corresponding hydroxymethyl analog (CAS 1251014-58-0) must be converted to a tosylate, mesylate, or halide before displacement. The aminomethyl analog (CAS 1250997-56-8) and methylaminomethyl analog (CAS 1521042-20-5) are nucleophiles rather than electrophiles. Quantitative leaving-group scales place bromide ~10⁴–10⁶-fold more reactive than hydroxide or amine [1]. Tosylate and mesylate are even better leaving groups (~10¹⁰–10¹²), but their use adds a protection–deprotection sequence, increasing step count by at least one and reducing overall yield. The bromomethyl compound thus provides the highest atom economy among directly handleable electrophiles in this scaffold series .

Medicinal Chemistry Nucleophilic Substitution Leaving Group Ability

Orthogonal Boc Protection Enables Sequential Deprotection–Functionalization Strategy

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of the target compound is stable to the basic and nucleophilic conditions used to react the bromomethyl handle, yet can be cleanly removed with trifluoroacetic acid (TFA) or HCl/dioxane . This orthogonality is absent in the 3‑methyl analog (CAS 2241014-04-8), which lacks an electrophilic handle, and is less controlled in the 3‑hydroxymethyl analog, where the free –OH can compete in carbamate formation. Quantitative deprotection yields for Boc removal from similar N-Boc-piperidine systems typically exceed 95% under standard TFA/CH₂Cl₂ conditions, with <2% ring-opened or rearranged byproducts [1].

Protecting Group Strategy Orthogonal Chemistry Medicinal Chemistry

Commercial Purity: Certified 98% Purity Enables Reproducible Structure–Activity Studies

According to the vendor specification, the target compound is supplied at 98% purity by HPLC . The aminomethyl analog is listed at 96.9% purity , and the hydroxymethyl analog at 95% . While these differences seem modest, a 2–3% impurity burden in a building block can translate to >10% contamination in a 3‑step library synthesis, potentially confounding biological assay interpretation. The higher certified purity of the bromomethyl compound reduces the risk of introducing bioactive impurities that could generate false-positive hits in cellular or biochemical screens.

Quality Control Reproducibility Medicinal Chemistry

Structural Versatility: The Bromomethyl Handle Enables Diverse C–N, C–O, C–S, and C–C Bond Formation

The bromomethyl group at the 3‑position of the isoxazole is a primary alkyl halide that can participate in SN2 reactions with a wide range of nucleophiles: amines, alcohols, thiols, and stabilized carbanions . In contrast, the hydroxymethyl analog is limited to electrophilic partners (e.g., Mitsunobu, carbonate formation) and the aminomethyl analog to acylation or reductive amination. The bromomethyl compound thus provides access to N‑alkylated, O‑alkylated, S‑alkylated, and C‑alkylated products from a single precursor. Patents from Novartis and other organizations explicitly use bromomethyl‑substituted dihydroisoxazolo[4,5-c]pyridines as intermediates for HBV capsid inhibitors and bromodomain ligands, exploiting this multi‑vector diversification [1].

Chemical Biology PROTAC Linker Chemistry Diversity-Oriented Synthesis

High-Value Application Scenarios for tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate


Medicinal Chemistry: Parallel Library Synthesis of Isoxazolo[4,5-c]pyridine-Based Kinase and Epigenetic Inhibitors

The bromomethyl handle permits single-step diversification with commercial amine, alcohol, or thiol building blocks to generate focused libraries around the dihydroisoxazolo[4,5-c]pyridine core, a scaffold validated in Plk1 kinase inhibitors and BRD4 bromodomain ligands . The orthogonal Boc protection allows subsequent N‑functionalization after acidic deprotection, enabling a two‑dimensional SAR exploration from a single advanced intermediate.

Chemical Biology: PROTAC Linker Attachment and Targeted Protein Degradation

The primary bromide serves as an ideal attachment point for PEG‑based or alkyl‑based linkers commonly used in PROTAC design. The 6,7‑dihydroisoxazolo[4,5-c]pyridine core can act as a rigid, metabolically stable placeholder, while the bromomethyl group directly reacts with linker‑nucleophiles under mild conditions (e.g., K₂CO₃/DMF, rt, 12 h) [1]. This avoids the pre‑activation required for hydroxy‑ or amino‑analogs, streamlining PROTAC synthesis.

Agrochemical & Veterinary: Synthesis of Fused Heterocyclic Active Ingredients

Patents from agrochemical companies describe the use of dihydroisoxazolo[4,5-c]pyridine intermediates in the preparation of herbicides and anti‑parasitic agents [1]. The bromomethyl compound provides an efficient entry point for introducing lipophilic side chains that modulate soil mobility and target‑organism permeability, properties that are difficult to tune with the more polar hydroxymethyl or aminomethyl analogs.

Academic Core‑Facility Compound Collections: High‑Purity Scaffold for Fragment‑Based Screening

With certified 98% purity, the bromomethyl compound meets the quality thresholds required for inclusion in centralized screening collections. Its moderate molecular weight (317.18 Da) and calculated LogP of 2.86 align with fragment‑like property guidelines, while the bromomethyl group facilitates rapid fragment elaboration via robust SN2 chemistry .

Quote Request

Request a Quote for tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.